[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine
CAS No.: 55096-85-0
Cat. No.: VC3845706
Molecular Formula: C16H21N2+
Molecular Weight: 241.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55096-85-0 |
|---|---|
| Molecular Formula | C16H21N2+ |
| Molecular Weight | 241.35 g/mol |
| IUPAC Name | 4-[(benzylamino)methyl]-N,N-dimethylaniline |
| Standard InChI | InChI=1S/C16H20N2/c1-18(2)16-10-8-15(9-11-16)13-17-12-14-6-4-3-5-7-14/h3-11,17H,12-13H2,1-2H3 |
| Standard InChI Key | RIGVUXXPGPTPSL-UHFFFAOYSA-O |
| SMILES | CN(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2 |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C[NH2+]CC2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a central dimethylaniline moiety () linked via a methylene bridge to a benzylamine group (). This hybrid structure combines aromatic and aliphatic amines, influencing its electronic and steric profiles. The SMILES notation and InChIKey provide precise representations of its connectivity.
Table 1: Key Physicochemical Properties
The compound’s lipophilicity () suggests moderate solubility in organic solvents, aligning with its potential as an intermediate in hydrophobic environments .
Synthesis and Reaction Pathways
Green Synthesis Methods
A notable synthesis route employs acetic acid and 1-hydrosilatrane under ambient conditions (20°C, 1 hour). This method emphasizes atom economy and reduced energy consumption, reflecting principles of green chemistry. The reaction proceeds via a reductive amination mechanism, where the silatrane facilitates selective reduction of imine intermediates.
Alternative Synthetic Approaches
Literature reports describe a 68% yield achieved through palladium-catalyzed coupling reactions . Another pathway involves the condensation of 4-dimethylaminobenzyl alcohol (CAS 1703-46-4) with benzylamine derivatives under acidic conditions, though this method requires higher temperatures and longer reaction times .
Table 2: Comparative Synthesis Strategies
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Acetic acid/1-hydrosilatrane | 20°C, 1 hour | ~81% | |
| Palladium catalysis | Reflux, 12 hours | 68% | |
| Condensation with 4-dimethylaminobenzyl alcohol | 80°C, 24 hours | ~50% |
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s structural similarity to bioactive molecules has spurred interest in drug discovery. For instance, derivatives of [4-(Benzylamino-methyl)-phenyl]-dimethyl-amine exhibit modulatory effects on neurological targets, as evidenced by studies in ACS Medicinal Chemistry Letters . Its benzyl and dimethylamino groups may enhance blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development .
Catalysis and Material Science
In organometallic chemistry, the compound serves as a ligand in palladium-catalyzed cross-coupling reactions, improving reaction efficiency and selectivity . Its electron-donating dimethylamino group stabilizes metal centers, facilitating catalytic cycles in C–C bond-forming reactions .
| Supplier | Purity | Price | Availability |
|---|---|---|---|
| VulcanChem | 97% | $5.00/gram | In stock |
| Chemsrc | 95% | Quote-based | Limited quantities |
| CymitQuimica | 97% | Discontinued | Request-only |
Future Directions and Research Opportunities
Pharmacological Exploration
Further studies could elucidate the compound’s interactions with G protein-coupled receptors (GPCRs) or ion channels, leveraging its amine-rich structure . Computational modeling using its and PSA (15.27 Ų) may predict bioavailability and toxicity profiles.
Sustainable Synthesis Optimization
Advances in flow chemistry or enzymatic catalysis could enhance the scalability of its green synthesis. Research into silatrane-derived catalysts may reduce reliance on precious metals in large-scale production .
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